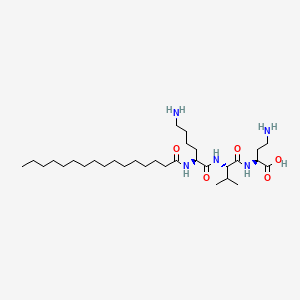

Palmitoyllysylvalyldiaminobutyric acid

Description

Contextualization within Bioactive Peptide Research

Bioactive peptides are short chains of amino acids that can elicit specific physiological responses. thegoodscentscompany.com In recent years, there has been a significant surge in research focused on identifying and synthesizing peptides with diverse biological activities, including antioxidant, antimicrobial, and cell-communicating properties. dsm.com Palmitoyl (B13399708) dipeptide-5 diaminohydroxybutyrate falls into the category of signal peptides. These peptides act as messengers that can stimulate or inhibit certain cellular processes. cosmileeurope.eu A common strategy in the design of cosmetic peptides is the attachment of a fatty acid, such as palmitic acid, to the peptide sequence. This modification, known as palmitoylation, increases the lipophilicity of the peptide, which can enhance its stability and ability to penetrate the outer layer of the skin. nih.gov

Historical Perspective of its Identification and Initial Characterization

The development of Palmitoyl dipeptide-5 diaminohydroxybutyrate is closely tied to research into the structure and function of the dermal-epidermal junction (DEJ), a crucial area of the skin that connects the dermis to the epidermis. ci.guide The functionality of the DEJ is known to decline with age, leading to a loss of skin firmness and the formation of wrinkles. ci.guidedsm-firmenich.com

This peptide was developed as part of a patented complex known as SYN®-TACKS, which combines two synthetic peptides: Palmitoyl dipeptide-5 diaminohydroxybutyrate and Palmitoyl dipeptide-5 diaminobutyroyl hydroxythreonine. ulprospector.com The initial characterization of this peptide focused on its ability to stimulate the synthesis of key proteins within the DEJ. dsm.comulprospector.com Although the cosmetic ingredient name includes "dipeptide," the core amino acid sequence of Palmitoyl dipeptide-5 diaminohydroxybutyrate is a tripeptide with the structure Palm-Lys-Val-Dab-OH. dsm-firmenich.com

Significance of Peptide-Based Approaches in Modulating Biological Processes

Peptide-based approaches are of significant interest in modulating biological processes due to their high specificity and potency. cosmileeurope.eu Unlike larger molecules, peptides can be designed to interact with specific cellular receptors and signaling pathways. cellmano.com This targeted action allows for the precise modulation of biological functions with a lower likelihood of off-target effects. cosmileeurope.eu

In the context of skin science, signal peptides like Palmitoyl dipeptide-5 diaminohydroxybutyrate are designed to mimic natural biological signals to stimulate the production of extracellular matrix proteins such as collagen and laminin (B1169045). bohrium.com This approach represents a strategy to counteract the age-related decline in the synthesis of these structural proteins. The use of such peptides in topical applications is founded on the principle of stimulating the skin's own regenerative capabilities. cosmileeurope.eu

Detailed Research Findings

Research into the effects of Palmitoyl dipeptide-5 diaminohydroxybutyrate, primarily as a component of the SYN®-TACKS complex, has focused on its impact on the proteins of the dermal-epidermal junction. In vitro studies have demonstrated its ability to significantly stimulate the synthesis of several key structural proteins.

Stimulation of Dermal-Epidermal Junction Proteins

| Protein | Function in the Dermal-Epidermal Junction | Observed Effect |

|---|---|---|

| Laminin V | A key component of the anchoring filaments that connect the epidermis to the dermis. | Significantly stimulated. dsm.comulprospector.com |

| Collagen IV | Forms a sheet-like network that provides structural support to the basement membrane. dsm.comulprospector.com | Significantly stimulated. dsm.comulprospector.com |

| Collagen VII | The primary component of anchoring fibrils, which secure the basement membrane to the underlying dermis. dsm.comulprospector.com | Significantly stimulated. dsm.comulprospector.com |

| Collagen XVII | A transmembrane protein that contributes to the stable attachment of the epidermis to the dermis. dsm.comulprospector.com | Significantly stimulated. dsm.comulprospector.com |

| Integrin β4 | A cell adhesion molecule that connects keratinocytes to the basement membrane. dsm.comulprospector.com | Significantly stimulated. dsm.comulprospector.com |

Further studies have investigated the impact of these molecular-level changes on the physical properties of the skin.

Improvements in Skin Structure

| Parameter | Method of Measurement | Reported Improvement |

|---|---|---|

| Skin Anisotropy | Analysis of collagen fiber organization. dsm.com | Up to 62% improvement, leading to a more organized and "younger" collagen structure. dsm.com |

| Cellular Cohesion | Scanning electron microscopy of tape strippings. dsm.com | Up to 23% improvement, indicating a more compact epidermis. dsm.com |

Properties

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H61N5O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27(37)34-25(19-17-18-22-32)29(38)36-28(24(2)3)30(39)35-26(21-23-33)31(40)41/h24-26,28H,4-23,32-33H2,1-3H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)/t25-,26-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTCKFAZFCWNSK-NSVAZKTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H61N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794590-33-3 | |

| Record name | Palmitoyllysylvalyldiaminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794590333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALMITOYLLYSYLVALYLDIAMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MGA33DQ5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Synthesis and Production Methodologies

Overview of Solid-Phase Peptide Synthesis (SPPS) for Palmitoyl (B13399708) Dipeptide-5 Diaminohydroxybutyrate

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, offering significant advantages over traditional solution-phase synthesis by simplifying the purification process at each step. The synthesis is carried out on an insoluble polymeric support, or resin, to which the first amino acid is anchored. Subsequent amino acids are then added in a stepwise fashion to build the desired peptide chain.

The synthesis of the peptide component of Palmitoyl Dipeptide-5 Diaminohydroxybutyrate would follow a series of iterative cycles, as outlined below. A common strategy employed for such syntheses is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which utilizes base-labile Fmoc for Nα-amino group protection and acid-labile tert-butyl-based groups for side-chain protection.

The General SPPS Cycle:

Resin Preparation: The process begins with a suitable resin, often a polystyrene-based support functionalized with a linker molecule. For the synthesis of a peptide with a C-terminal carboxyl group, a resin such as a Wang or 2-chlorotrityl chloride resin would be appropriate. The first amino acid, with its Nα-amino group protected by Fmoc, is covalently attached to this resin.

Deprotection: The Fmoc protecting group on the Nα-amine of the resin-bound amino acid is removed. This is typically achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This step exposes the free amine, which is necessary for the subsequent coupling reaction.

Washing: Following deprotection, the resin is thoroughly washed with a suitable solvent, such as DMF, to remove the excess piperidine and the cleaved Fmoc adducts. This washing step is crucial to ensure that no residual reagents interfere with the next step.

Coupling: The next Fmoc-protected amino acid in the sequence is activated and then added to the resin. The activation of the carboxylic acid group of the incoming amino acid is necessary to facilitate the formation of the amide (peptide) bond. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). An excess of the activated amino acid is used to drive the reaction to completion.

Washing: The resin is again washed to remove any unreacted amino acid and coupling reagents.

Capping (Optional): To prevent the formation of deletion sequences (peptides missing an amino acid), a capping step can be introduced after coupling. This involves acetylating any unreacted free amines using a reagent like acetic anhydride.

Iteration: This cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence until the desired chain is fully assembled.

For the synthesis of the "dipeptide-5" component, this cycle would be repeated with the appropriate protected amino acids, including the non-standard diaminohydroxybutyrate residue.

| Step | Reagent/Solvent | Purpose |

| Resin Loading | Fmoc-protected amino acid, DIC, DMAP, DCM/DMF | Covalent attachment of the first amino acid to the solid support. |

| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group from the N-terminus. |

| Coupling | Fmoc-amino acid, HATU, DIPEA, DMF | Formation of the peptide bond with the next amino acid in the sequence. |

| Washing | DMF, DCM, Isopropanol | Removal of excess reagents and by-products. |

| Cleavage | Trifluoroacetic acid (TFA) with scavengers | Release of the completed peptide from the resin and removal of side-chain protecting groups. |

This table represents a generalized set of reagents and solvents for Fmoc-based SPPS. Specific choices may vary depending on the amino acid sequence and scale of the synthesis.

Once the peptide sequence is complete, the final step in the SPPS process is the cleavage of the peptide from the resin and the simultaneous removal of any protecting groups from the amino acid side chains. This is typically achieved by treating the resin with a strong acid, most commonly trifluoroacetic acid (TFA), often in the presence of "scavengers" to quench reactive cationic species generated during the deprotection of certain amino acid side chains.

Considerations in Laboratory-Scale Peptide Derivatization

Following the successful synthesis and cleavage of the peptide backbone, the final step in the production of Palmitoyl Dipeptide-5 Diaminohydroxybutyrate is the derivatization of the peptide with palmitic acid. This process, known as palmitoylation, involves the formation of an amide bond between the carboxyl group of palmitic acid and a free amine on the peptide. Most commonly, this is the N-terminal α-amino group.

This derivatization can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved and purified (solution-phase). On-resin palmitoylation is often preferred as it simplifies the purification of the final lipopeptide.

Key Considerations for On-Resin Palmitoylation:

Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed as usual, but the peptide is not cleaved from the resin. This exposes the N-terminal amine for reaction with palmitic acid.

Coupling of Palmitic Acid: Palmitic acid is then coupled to the N-terminal amine using standard peptide coupling reagents. The conditions are similar to those used for amino acid coupling. An excess of palmitic acid and coupling reagents is used to ensure the reaction goes to completion.

Reaction Monitoring: It is important to monitor the completion of the palmitoylation reaction to avoid incomplete derivatization, which would lead to a difficult-to-separate mixture of the desired lipopeptide and the un-derivatized peptide. This can be done using qualitative tests like the Kaiser test, which detects free primary amines.

Final Cleavage and Purification: Once the palmitoylation is complete, the lipopeptide is cleaved from the resin and deprotected using a TFA cocktail. The crude product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final, high-purity Palmitoyl Dipeptide-5 Diaminohydroxybutyrate.

| Parameter | Consideration | Rationale |

| Reaction Phase | On-resin vs. Solution-phase | On-resin derivatization simplifies purification by allowing excess reagents to be washed away easily. |

| Activating Agent | Carbodiimides (e.g., DIC) or Uronium/Aminium salts (e.g., HATU) | Efficient activation of the palmitic acid carboxyl group is necessary for high-yield amide bond formation. |

| Solvent | Aprotic polar solvents (e.g., DMF, NMP) | Ensures good solvation of both the peptide-resin and the fatty acid. |

| Stoichiometry | Excess palmitic acid and coupling reagents | Drives the reaction to completion, maximizing the yield of the desired lipopeptide. |

| Purity of Palmitic Acid | High purity required | Impurities in the fatty acid can lead to the formation of undesired side products. |

This table outlines critical factors to consider for the successful laboratory-scale derivatization of a peptide with palmitic acid.

Molecular and Cellular Mechanisms of Action of Palmitoyl Dipeptide 5 Diaminohydroxybutyrate

Modulation of Dermal-Epidermal Junction (DEJ) Protein Synthesis

This peptide complex has been shown to stimulate a broad spectrum of DEJ proteins, ensuring a comprehensive benefit to the skin's structural framework. medchemexpress.comexperchem.com By increasing the production of these proteins, it helps to fortify the connection between the dermis and epidermis. delval.edunih.gov

Stimulation of Laminin (B1169045) V Expression

Laminin V (now more commonly known as Laminin-332) is a critical anchoring filament that is essential for the adhesion of epidermal cells to the underlying basement membrane. nih.govspandidos-publications.com Palmitoyl (B13399708) dipeptide-5 diaminohydroxybutyrate has been demonstrated to significantly stimulate the expression of Laminin V. medchemexpress.comexperchem.comdelval.educosmileeurope.eu This action helps to strengthen the foundation of the epidermis, promoting better adhesion and stability at the DEJ.

Upregulation of Specific Collagen Types (e.g., Collagen IV, VII, XVII)

Collagens are the main structural proteins in the extracellular matrix, and specific types are integral to the DEJ. Palmitoyl dipeptide-5 diaminohydroxybutyrate upregulates the synthesis of several key collagens that are vital for the integrity of this junction: nih.govnih.gov

Collagen IV: The primary component of the lamina densa, a key layer of the basement membrane, forming a scaffold for other matrix proteins. spandidos-publications.com

Collagen VII: The main constituent of anchoring fibrils, which secure the basement membrane to the underlying dermis.

Collagen XVII: A transmembrane protein that is a component of hemidesmosomes, which are crucial for cell-matrix adhesion. spandidos-publications.com

By stimulating the production of these specific collagens, the peptide helps to reinforce the entire DEJ structure, from the lamina densa to the anchoring fibrils that connect it to the dermis. medchemexpress.comexperchem.comdelval.educosmileeurope.eu

Influence on Integrin β4 Production

Integrins are transmembrane receptors that mediate the attachment between a cell and its surroundings, such as the extracellular matrix. Integrin β4 is a key component of hemidesmosomes, working in concert with Laminin V and Collagen XVII to ensure robust adhesion of epidermal cells to the basement membrane. experchem.comnih.gov Palmitoyl dipeptide-5 diaminohydroxybutyrate has been shown to positively influence the production of Integrin β4, further contributing to the stability and structural integrity of the dermal-epidermal junction. experchem.comdelval.educosmileeurope.eu

Interactive Table: Summary of DEJ Protein Modulation

| Protein Target | Location within DEJ | Function | Effect of Palmitoyl Dipeptide-5 Diaminohydroxybutyrate |

| Laminin V | Anchoring Filaments | Cell adhesion, anchors epidermis to basement membrane | Stimulation of expression medchemexpress.comexperchem.comdelval.edu |

| Collagen IV | Lamina Densa (Basement Membrane) | Provides structural scaffold | Upregulation of synthesis medchemexpress.comexperchem.comdelval.edu |

| Collagen VII | Anchoring Fibrils | Secures basement membrane to the dermis | Upregulation of synthesis medchemexpress.comexperchem.comdelval.edu |

| Collagen XVII | Hemidesmosomes | Cell-matrix adhesion | Upregulation of synthesis medchemexpress.comexperchem.comdelval.edu |

| Integrin β4 | Hemidesmosomes | Transmembrane cell adhesion receptor | Stimulation of production experchem.comdelval.edu |

Role in Intercellular Communication and Structural Integrity at the DEJ

The dermal-epidermal junction is not merely a structural anchor; it is a dynamic interface that facilitates communication and nutrient exchange between the dermis and the avascular epidermis. delval.edu The structural integrity of the DEJ, characterized by a wavy, undulating interface in youthful skin, is crucial for this communication. delval.edu As the DEJ flattens with age, the efficiency of nutrient exchange and cellular communication can decline. delval.edu

Putative Intracellular Signaling Cascades Activated by Palmitoyl Dipeptide-5 Diaminohydroxybutyrate

As a signal peptide, Palmitoyl dipeptide-5 diaminohydroxybutyrate is understood to function by initiating intracellular signaling cascades that ultimately lead to the synthesis of extracellular matrix proteins. molbiolcell.orgnih.gov While direct research on the specific pathways activated by this particular dipeptide is limited, its known effects and the mechanisms of similar peptides allow for the postulation of its putative signaling cascades.

Signal peptides often work by mimicking fragments of matrix proteins, thereby stimulating fibroblasts to increase their production of components like collagen, elastin, and laminin. nih.gov It is plausible that Palmitoyl dipeptide-5 diaminohydroxybutyrate interacts with cell surface receptors to trigger one or more signaling pathways. For instance, other palmitoylated peptides, such as Palmitoyl Tripeptide-5, are known to activate the Transforming Growth Factor-β (TGF-β) pathway, a key regulator of collagen synthesis. experchem.com The stimulation of laminin synthesis can involve the activation of pathways such as the Extracellular signal-regulated kinase (ERK) pathway and the PI3K/Akt pathway. nih.govnih.gov Given that Palmitoyl dipeptide-5 diaminohydroxybutyrate robustly stimulates both collagen and laminin synthesis, it is conceivable that it may engage these or similar signaling cascades to exert its effects on gene expression within dermal and epidermal cells.

Interactions with Extracellular Matrix (ECM) Components and Remodeling Processes

The mechanism of action of Palmitoyl dipeptide-5 diaminohydroxybutyrate is intrinsically linked to the remodeling of the extracellular matrix, specifically at the dermal-epidermal junction. The ECM is a dynamic network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. The peptide's primary function is to stimulate the synthesis of new ECM components, such as specific collagens and laminins. medchemexpress.comexperchem.com

This process contributes to the remodeling and reinforcement of the DEJ. By increasing the density of crucial structural proteins, the peptide helps to counteract the age-related degradation of the ECM. mdpi.com The proteolytic degradation of the ECM can generate bioactive fragments that themselves can influence cellular responses in tissue remodeling. nih.gov By promoting the synthesis of intact, functional ECM proteins, Palmitoyl dipeptide-5 diaminohydroxybutyrate helps to maintain a healthy and stable matrix environment, which is essential for skin's structural integrity and resilience. medchemexpress.comexperchem.com

Research Methodologies for Investigating Palmitoyl Dipeptide 5 Diaminohydroxybutyrate

In Vitro Experimental Models

In vitro models provide a fundamental approach to understanding the biological activity of Palmitoyl (B13399708) dipeptide-5 diaminohydroxybutyrate at the cellular level, outside of a living organism. These models allow for detailed examination of the peptide's influence on specific cell types and processes under controlled conditions.

Human dermal fibroblast cultures are a cornerstone for investigating the effects of Palmitoyl dipeptide-5 diaminohydroxybutyrate. Fibroblasts are the primary cells in the dermis responsible for synthesizing extracellular matrix (ECM) proteins, including collagen and elastin, which are crucial for skin structure and elasticity. nih.gov Signal peptides, such as Palmitoyl dipeptide-5 diaminohydroxybutyrate, are studied for their ability to stimulate fibroblasts to increase the production of these essential proteins. mdpi.comresearchgate.net

In a typical experimental setup, neonatal human dermal fibroblasts are cultured in a specialized growth medium. nih.gov To assess the peptide's activity, the fibroblasts are treated with varying concentrations of Palmitoyl dipeptide-5 diaminohydroxybutyrate. Researchers then analyze the cell culture medium and the cells themselves to determine changes in protein expression, providing direct evidence of the peptide's bioactivity. nih.gov

A key focus of research is the peptide's role in strengthening the dermal-epidermal junction (DEJ), a complex basement membrane zone that connects the epidermis to the dermis and is vital for skin integrity. dsm.comci.guide Palmitoyl dipeptide-5 diaminohydroxybutyrate, often in combination with Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine, has been shown to stimulate the synthesis of several key DEJ proteins. dsm.comci.guide

To quantify the increase in these proteins, specific and sensitive assays are employed. While standard methods for measuring collagen in tissue samples are often not suitable for cell culture conditions due to lower quantities, specialized techniques have been established. nih.govspringernature.com These methods can include:

Enzyme-Linked Immunosorbent Assays (ELISA): This technique is used to quantify the amount of specific proteins, such as different types of collagen or laminin (B1169045), secreted by the fibroblasts into the culture medium.

Hydroxyproline (B1673980) Assay: Since hydroxyproline is an amino acid almost exclusive to collagen, measuring its concentration can provide a reliable estimate of total collagen synthesis. springernature.com

Radioimmunoassays: These assays use radiolabeled antibodies to detect and quantify specific proteins, offering high sensitivity.

The following table summarizes the key DEJ proteins stimulated by a peptide complex containing Palmitoyl dipeptide-5 diaminohydroxybutyrate, as identified through such assays. dsm.comci.guide

| Stimulated Protein | Function in the Dermal-Epidermal Junction (DEJ) |

| Laminin V | A crucial anchoring filament that helps bind the epidermis to the dermis. |

| Collagen IV | Forms a sheet-like network that provides the main structural framework of the basement membrane. |

| Collagen VII | The primary component of anchoring fibrils, which secure the basement membrane to the underlying dermis. |

| Collagen XVII | A transmembrane protein that contributes to stable adhesion between the epidermis and dermis. |

| Integrin β4 | A cell adhesion molecule that connects keratinocytes to the basement membrane. |

Biochemical Analysis Techniques

Biochemical techniques are employed to visualize the effects of Palmitoyl dipeptide-5 diaminohydroxybutyrate and to understand its mechanism of action at a molecular level.

Immunofluorescence staining is a powerful technique used to visualize the location and distribution of specific proteins within cells or tissue sections. nih.gov In the context of Palmitoyl dipeptide-5 diaminohydroxybutyrate research, this method can be applied to fibroblast cultures or 3D skin equivalents.

The process involves using primary antibodies that specifically bind to target proteins (e.g., Collagen IV, Laminin V) and secondary antibodies tagged with fluorescent dyes that bind to the primary antibodies. nih.gov When viewed under a fluorescence microscope, the targeted proteins appear illuminated, allowing researchers to observe changes in their expression and deposition within the cellular architecture following treatment with the peptide. This provides qualitative and semi-quantitative data on how the peptide influences the structure of the ECM and DEJ. Fixation methods, such as with formaldehyde (B43269) or methanol, are critical for preserving cellular structures for accurate staining. biotium.com

To determine if Palmitoyl dipeptide-5 diaminohydroxybutyrate exerts its effects by influencing protein synthesis at the genetic level, researchers perform gene expression profiling. This involves measuring the levels of messenger RNA (mRNA) for specific target proteins. An increase in the mRNA for a particular collagen type indicates that the peptide is signaling the cell to produce more of that protein.

Common techniques include:

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This highly sensitive method allows for the precise quantification of mRNA levels for a few specific genes of interest.

Microarray Analysis: This technique allows for the simultaneous measurement of the expression levels of thousands of genes, providing a broad overview of the cellular response to the peptide.

These analyses can reveal, for instance, that treatment of dermal fibroblasts with the peptide leads to a statistically significant upregulation of the genes encoding for Collagen IV, Collagen VII, and Laminin V.

Theoretical Approaches for Peptide-Receptor Interactions (e.g., In Silico Modeling)

Computational, or in silico, modeling provides a theoretical framework for understanding how Palmitoyl dipeptide-5 diaminohydroxybutyrate might interact with cellular receptors to initiate its biological effects. nih.gov These methods use computer simulations to predict the binding affinity and interaction between the peptide (the ligand) and a specific protein receptor on the surface of a fibroblast.

Key theoretical approaches include:

Molecular Docking: This technique predicts the preferred orientation of the peptide when it binds to a receptor, helping to identify potential binding sites and the strength of the interaction. nih.gov

Molecular Dynamics Simulations: These simulations model the movement and interaction of the peptide and receptor over time, providing insights into the stability of the peptide-receptor complex and the conformational changes that may occur upon binding. nih.gov

These computational studies can help to hypothesize the mechanism of action, for example, by suggesting that the peptide interacts with a specific receptor known to be involved in TGF-β (Transforming Growth Factor-beta) signaling, a key pathway for collagen synthesis. mdpi.com This theoretical work can guide further in vitro experiments to confirm these interactions.

Comparative Biochemical and Mechanistic Analyses

Comparison with Palmitoyl (B13399708) Dipeptide-5 Diaminobutyroyl Hydroxythreonine in Co-formulations

Palmitoyl dipeptide-5 diaminohydroxybutyrate is frequently utilized in conjunction with a related peptide, Palmitoyl dipeptide-5 diaminobutyroyl hydroxythreonine. This strategic combination is designed to optimize the structural integrity and functionality of the dermal-epidermal junction (DEJ), a critical interface for maintaining skin health and resilience. ci.guide

A notable commercial co-formulation of these two peptides is known as Syn®-Tacks. ci.guide In this complex, Palmitoyl dipeptide-5 diaminohydroxybutyrate, a tripeptide, and Palmitoyl dipeptide-5 diaminobutyroyl hydroxythreonine, a tetrapeptide, work synergistically. ci.guide Their combined action significantly stimulates the synthesis of key proteins that anchor the epidermis to the dermis. ci.guide Research has demonstrated that this dual-peptide system enhances the production of Laminin (B1169045) V, Collagen IV, VII, and XVII, and integrins. ci.guidelabshake.com By targeting a broad spectrum of essential DEJ proteins, the co-formulation improves intercellular communication, enhances the exchange of nutrients, and strengthens the skin's biomechanical properties. ci.guidelabshake.com This ultimately leads to measurable improvements in skin compactness, tonicity, and firmness, with a visible reduction in the appearance of wrinkles. procosmet.com

| Feature | Palmitoyl dipeptide-5 diaminohydroxybutyrate | Palmitoyl dipeptide-5 diaminobutyroyl hydroxythreonine |

| Peptide Class | Tripeptide (Palm-Lys-Val-Dab) ci.guide | Tetrapeptide (Palm-Lys-Val-Dab-Thr) ci.guide |

| Primary Target | Dermal-Epidermal Junction (DEJ) Proteins ci.guide | Dermal-Epidermal Junction (DEJ) Proteins ci.guide |

| Mechanism | Stimulates synthesis of key structural proteins labshake.com | Stimulates synthesis of key structural proteins paulaschoice.co.uk |

| Key Proteins Stimulated | Laminin V, Collagen IV, VII, XVII, Integrin β4 labshake.com | Supports specific collagens and proteins in the DEJ paulaschoice.co.uk |

| Observed Effect in Co-Formulation | Improved skin compactness, firmness, and tonicity ci.guideprocosmet.com | Contributes to a smoother, less lined skin texture paulaschoice.co.uk |

Distinction from Other Signal Peptides in Modulating ECM Homeostasis

Palmitoyl dipeptide-5 diaminohydroxybutyrate belongs to the class of molecules known as signal peptides. cosmileeurope.eu These peptides function by signaling cells, such as dermal fibroblasts, to initiate specific biological processes, most notably the synthesis of ECM components. mdpi.com While sharing this general mechanism with other signal peptides, its specific focus and range of action distinguish it.

Other prominent signal peptides used in skincare, such as Palmitoyl pentapeptide-3 (Matrixyl), are primarily known for stimulating the production of Collagen I, Collagen III, and fibronectin within the dermis. mdpi.com Similarly, Palmitoyl tripeptide-3 (Syn-Coll) is recognized for its ability to stimulate collagen synthesis through the TGF-β (Transforming Growth Factor-beta) pathway. mdpi.com

The primary distinction of Palmitoyl dipeptide-5 diaminohydroxybutyrate, particularly when used with its tetrapeptide counterpart, lies in its targeted action on the complex protein architecture of the DEJ. ci.guide Instead of a general stimulation of dermal collagen, its mechanism is more specialized, focusing on the proteins that ensure the structural and functional integrity of the junction between the skin's two main layers. ci.guide This specific targeting of Laminin V and multiple types of collagen (IV, VII, XVII) crucial to the DEJ sets it apart from peptides that promote a broader synthesis of dermal matrix proteins. ci.guidelabshake.com

| Peptide | Primary Protein Targets | Primary Location of Action |

| Palmitoyl dipeptide-5 diaminohydroxybutyrate | Laminin V, Collagen IV, VII, XVII, Integrins ci.guidelabshake.com | Dermal-Epidermal Junction (DEJ) |

| Palmitoyl pentapeptide-3 (Matrixyl) | Collagen I, Collagen III, Fibronectin mdpi.com | Dermis |

| Palmitoyl tripeptide-3 (Syn-Coll) | Collagen (via TGF-β pathway) mdpi.com | Dermis |

Mechanistic Similarities and Differences with Endogenous Peptides Involved in Tissue Homeostasis

The mechanism of action for Palmitoyl dipeptide-5 diaminohydroxybutyrate is biomimetic, emulating the function of endogenous peptides that regulate tissue maintenance and repair. cosmileeurope.eu Endogenous bioactive peptides, such as hormones and growth factors, are naturally occurring protein fragments that act as signaling molecules to control a vast array of physiological processes, including cell growth and migration. mdpi.comnih.gov

Similarities: The core similarity lies in the signaling function. During natural processes like wound healing, the breakdown of large ECM proteins (e.g., collagen) releases small peptide fragments known as matrikines. mdpi.com These endogenous matrikines signal to surrounding cells that damage has occurred and stimulate the synthesis of new ECM components to repair the tissue. cosmileeurope.eu Synthetic signal peptides like Palmitoyl dipeptide-5 diaminohydroxybutyrate mimic these matrikines, effectively "tricking" the skin into activating its own repair and regeneration mechanisms. procosmet.comcosmileeurope.eu

Differences: Key differences arise from the specific design and application of this synthetic peptide.

Enhanced Stability and Penetration: Palmitoyl dipeptide-5 diaminohydroxybutyrate is modified with a palmitoyl group, a fatty acid component derived from palmitic acid. cosmileeurope.eu This lipophilic addition enhances its stability and ability to penetrate the stratum corneum, allowing it to reach its target cells in the deeper layers of the skin more effectively than many natural, unmodified peptides. mdpi.com

Target Specificity: While endogenous peptides are part of a complex and tightly regulated biological system, synthetic peptides are engineered to trigger a very specific and desired outcome. nih.gov Palmitoyl dipeptide-5 diaminohydroxybutyrate is designed with a specific amino acid sequence to selectively interact with cellular receptors that upregulate the production of DEJ proteins. ci.guidelabshake.com

Mode of Action: Endogenous peptides are produced in vivo in response to specific physiological cues and are subject to rapid degradation by peptidases. nih.gov In contrast, synthetic peptides are applied topically to introduce a specific signal that may not be sufficiently present, thereby amplifying a particular regenerative pathway.

Theoretical Implications for Biological Systems and Processes

Contribution to Understanding Dermal-Epidermal Adhesion Mechanisms

The structural and functional integrity of the skin is critically dependent on the complex interface between the epidermis and the dermis, known as the dermal-epidermal junction (DEJ). Palmitoyl (B13399708) dipeptide-5 diaminohydroxybutyrate has been identified as a key bioactive molecule that influences the architecture and stability of this vital junction. Its mechanism of action offers significant insights into the molecular dynamics of dermal-epidermal adhesion.

Research has shown that Palmitoyl dipeptide-5 diaminohydroxybutyrate stimulates the synthesis of several crucial proteins that form the structural backbone of the DEJ. nih.govnih.govresearchgate.net By promoting the production of these key components, the dipeptide helps to maintain the intricate structure and function of the DEJ, which is essential for skin compactness and elasticity. biologists.comnih.gov The functionality of the DEJ is known to decline with age, starting around the age of 30, a process that can be accelerated by external factors like UV light. biologists.com This decline is associated with a flattening of the DEJ, which impairs nutrient exchange and communication between the dermal and epidermal layers, leading to visible signs of aging. ingentaconnect.com

Key Proteins Stimulated by Palmitoyl dipeptide-5 diaminohydroxybutyrate:

| Protein | Function in the Dermal-Epidermal Junction |

| Laminin-5 | A major component of the basement membrane, crucial for the assembly and maintenance of stable anchorage between epithelial cells and the matrix. molbiolcell.org |

| Collagen IV | Forms a foundational scaffold in the lamina densa of the basement membrane, providing structural support. nih.govresearchgate.net |

| Collagen VII | The primary component of anchoring fibrils that secure the basement membrane to the underlying dermis. nih.gov |

| Collagen XVII | A transmembrane protein that contributes to the stable adhesion of keratinocytes to the basement membrane. nih.gov |

| Integrin β4 | A transmembrane receptor that connects the cytoskeleton of epithelial cells to the basement membrane, playing a role in cell adhesion and signaling. nih.govresearchgate.net |

The ability of this dipeptide to upregulate a broad spectrum of these essential proteins underscores its importance in maintaining the structural integrity of the skin. biologists.com This targeted stimulation of DEJ components provides a valuable molecular tool for studying the complex interactions that govern the adhesion between the epidermis and dermis.

Potential for Investigating Cellular Responses to Peptide Signaling

Palmitoyl dipeptide-5 diaminohydroxybutyrate is classified as a signal peptide, meaning it can influence cellular behavior by binding to specific receptors and initiating intracellular signaling cascades. frontiersin.org The addition of a palmitoyl group increases its lipophilicity, which may enhance its ability to interact with cell membranes and influence intracellular pathways. molbiolcell.org This characteristic makes it a valuable compound for investigating how cells perceive and respond to external peptide cues.

The stimulation of protein synthesis in fibroblasts and keratinocytes is a direct consequence of cellular signaling activation. While the precise signaling pathways directly triggered by Palmitoyl dipeptide-5 diaminohydroxybutyrate are a subject of ongoing research, its known effects on Laminin-5 and Integrin β4 provide clues to the potential mechanisms involved. The interaction of Laminin-5 with integrin receptors, particularly α3β1 and α6β4, can activate several downstream signaling pathways that are crucial for cell proliferation, adhesion, and differentiation. nih.govmolbiolcell.orgrupress.org

Potential Signaling Pathways Influenced by Palmitoyl dipeptide-5 diaminohydroxybutyrate:

| Signaling Pathway | Potential Role in Cellular Response |

| MAPK/ERK Pathway | The Laminin-5-integrin complex has been shown to regulate cell growth through the mitogen-activated protein kinase (MAPK) pathway. molbiolcell.orgnih.gov Adhesion to Laminin-5 can activate the extracellular signal-related kinase (ERK), which is a key component of this pathway. nih.gov |

| PI3K/Akt Pathway | The interaction between Laminin-5 and integrins can also signal through the PI 3-kinase pathway. biologists.com This pathway is vital for cell survival, growth, and proliferation. |

| Src Signaling | Integrin β4 can signal through Src, a non-receptor tyrosine kinase, to influence cell motility and invasion. aacrjournals.org |

By studying the effects of Palmitoyl dipeptide-5 diaminohydroxybutyrate on these and other signaling cascades, researchers can gain a deeper understanding of how peptide signals are translated into specific cellular actions, such as the synthesis of extracellular matrix proteins. This knowledge is fundamental to the fields of cell biology and dermatology.

Broader Applications in Biomaterial Science and Regenerative Biology (Conceptual)

The ability of Palmitoyl dipeptide-5 diaminohydroxybutyrate to promote the synthesis of key structural proteins and influence cellular behavior opens up conceptual avenues for its application in biomaterial science and regenerative medicine. While its current use is predominantly in cosmetics, its fundamental biological activities suggest a broader potential.

In the field of biomaterials, there is a growing interest in developing "bioactive" scaffolds that can actively guide tissue regeneration. nih.gov Peptides are increasingly being incorporated into these biomaterials to create recognition motifs that enhance cell attachment and induce specific signaling pathways. nih.gov The incorporation of peptides that promote the production of extracellular matrix components is a key strategy in tissue engineering. nih.gov

Conceptual Applications:

Peptide-Functionalized Hydrogels: Hydrogels are widely used as scaffolds in tissue engineering due to their high water content and tunable physical properties. Functionalizing hydrogels with Palmitoyl dipeptide-5 diaminohydroxybutyrate could create a microenvironment that encourages the adhesion and proliferation of skin cells, potentially accelerating wound healing and skin regeneration. mdpi.comnih.gov

Guided Tissue Regeneration: In regenerative medicine, the goal is to repair or replace damaged tissues. The signaling properties of this dipeptide could be harnessed to guide the behavior of cells in a therapeutic context. For instance, it could be used to promote the regeneration of the dermal-epidermal junction in chronic wounds or after skin grafting.

Dipeptide Mimetics in Research: The study of dipeptide mimetics is an active area of research for developing therapeutic agents that can modulate cellular processes. ingentaconnect.comnih.govexplorationpub.comdocumentsdelivered.com Palmitoyl dipeptide-5 diaminohydroxybutyrate serves as a model for how small, modified peptides can elicit specific and potent biological responses, which can inform the design of new therapeutics for a range of conditions beyond skin aging.

While these applications are currently conceptual and require further research, the well-documented effects of Palmitoyl dipeptide-5 diaminohydroxybutyrate on skin biology provide a strong theoretical foundation for its future exploration in these advanced fields.

Future Directions in Academic Research on Palmitoyl Dipeptide 5 Diaminohydroxybutyrate

Elucidation of Novel Molecular Targets and Binding Partners

Current research indicates that Palmitoyl (B13399708) dipeptide-5 diaminohydroxybutyrate, often in combination with Palmitoyl dipeptide-5 diaminobutyroyl hydroxythreonine, interacts with several well-characterized proteins within the DEJ. ci.guidedsm.comcreative-peptides.com Its known molecular targets are crucial for maintaining the connection between the epidermis and the dermis. dsm.comdsm-firmenich.com

Known Molecular Targets of Palmitoyl Dipeptide-5 Diaminohydroxybutyrate Complexes

| Target Protein | Location | Function in Skin |

|---|---|---|

| Laminin-5 | Dermal-Epidermal Junction | Anchoring epidermal cells to the basement membrane. ci.guidedsm.com |

| Collagen IV | Dermal-Epidermal Junction | Forms the scaffold of the basement membrane. ci.guidedsm.comdsm-firmenich.com |

| Collagen VII | Dermal-Epidermal Junction | Forms anchoring fibrils that connect the basement membrane to the dermis. ci.guidedsm.comdsm-firmenich.com |

| Collagen XVII | Dermal-Epidermal Junction | A transmembrane protein involved in cell adhesion. ci.guidedsm.comdsm-firmenich.com |

Future research must expand beyond these established targets to identify novel binding partners and signaling pathways. The biological effects of peptides are rarely limited to a single pathway. Advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screening, could be employed to screen for previously unknown interacting proteins in keratinocytes, fibroblasts, and other skin cells. Elucidating these new targets could reveal unforeseen functions of the peptide, potentially related to cellular communication, inflammation modulation, or pigmentation processes, thereby opening new avenues for its application.

Investigation of Post-Translational Modifications and Stability in Biological Systems

The efficacy of any topically applied peptide is contingent on its stability and ability to resist degradation in the complex biological environment of the skin. Palmitoyl dipeptide-5 diaminohydroxybutyrate features a key modification—the attachment of palmitic acid. cosmileeurope.eu This lipidation is known to enhance skin penetration and stability compared to the unmodified peptide. mdpi.comcreative-peptides.com

However, the full spectrum of its post-translational modifications (PTMs) and its metabolic fate within the skin are not well understood. creative-peptides.com Future research should focus on:

Enzymatic Degradation: Investigating the peptide's susceptibility to cleavage by skin-resident proteases and peptidases. Understanding its degradation profile is crucial for optimizing its structure for enhanced biological half-life.

Further Modifications: Exploring whether the peptide undergoes other PTMs after penetrating the skin, such as phosphorylation or glycosylation, which could alter its activity, binding affinity, or signaling properties. creative-peptides.comthermofisher.com

Conformational Stability: Analyzing how the biological environment, including pH and interaction with other molecules, affects the peptide's three-dimensional structure and, consequently, its function.

Detailed stability studies, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) on skin explants or reconstructed skin models treated with the peptide, would provide critical data on its persistence and bioactive form within the tissue.

Development of Advanced In Vitro Models for Mechanistic Studies

Traditional two-dimensional (2D) cell culture models have been useful for initial screenings but often fail to replicate the complex, multi-layered architecture and cell-cell interactions of human skin. nih.govmdpi.com To gain deeper insights into the mechanisms of Palmitoyl dipeptide-5 diaminohydroxybutyrate, future studies must leverage more sophisticated in vitro systems.

Comparison of In Vitro Models for Peptide Research

| Model Type | Description | Advantages for Peptide Research | Limitations |

|---|---|---|---|

| 2D Monolayer Culture | Cells grown in a single layer on a flat surface. | High-throughput screening, cost-effective. mdpi.com | Lacks tissue architecture and complex cell-matrix interactions. nih.gov |

| 3D Skin Equivalents | Reconstructed human epidermis or full-thickness skin models containing keratinocytes and fibroblasts. | Mimics skin structure, barrier function, and cell differentiation. mdpi.com | Higher cost and complexity, variability between models. |

| Organ-on-a-Chip (OOC) | Microfluidic devices that simulate organ-level physiology, including mechanical forces and fluid flow. nih.govnih.gov | Allows for dynamic studies of nutrient exchange, cell migration, and multi-organ interactions. nih.gov | Technically demanding, still an emerging technology. |

| Skin Organoids | Self-organizing 3D cell aggregates derived from stem cells that mimic skin structures. | Can model developmental processes and complex cell interactions. nih.gov | Long culture times, potential for incomplete differentiation. |

Utilizing these advanced models, such as full-thickness skin equivalents or skin-on-a-chip systems, will enable researchers to study the peptide's effects on tissue architecture, barrier function, and intercellular communication in a more physiologically relevant context. nih.govreprocell.com This will be crucial for confirming its impact on the DEJ and understanding the full cascade of cellular responses it initiates.

Exploration of Specific Isoforms and Analogues for Targeted Biological Effects

Palmitoyl dipeptide-5 diaminohydroxybutyrate is a specific amino acid sequence modified with a lipid. chemicalbook.com By systematically altering this structure, it may be possible to develop analogues with enhanced or entirely new biological activities. Future research in this area could involve:

Amino Acid Substitution: Creating a library of peptides where specific amino acids in the dipeptide sequence are replaced. This could fine-tune the peptide's binding affinity for its targets or alter its signaling output.

Altering the Lipid Moiety: Investigating how changing the length or saturation of the fatty acid chain (e.g., using stearic or oleic acid instead of palmitic acid) affects the peptide's penetration, stability, and efficacy.

Chirality and Stereochemistry: Exploring how the stereochemistry of the amino acids influences the peptide's activity. ncats.io Synthetic chemistry allows for the creation of peptides with D-amino acids, which are more resistant to enzymatic degradation.

The goal of this research would be to design next-generation peptides with targeted effects, such as enhanced collagen synthesis, improved anti-inflammatory properties, or specific interactions with novel cellular receptors identified in other research streams.

Integration with Multi-Omics Approaches to Understand Systemic Responses

To move beyond a single-target, single-pathway understanding, future research on Palmitoyl dipeptide-5 diaminohydroxybutyrate should integrate multi-omics technologies. frontiersin.orgnih.gov This systems biology approach can provide a holistic view of the peptide's impact on skin cell physiology. mdpi.com

Potential Multi-Omics Applications

| Omics Field | Research Question | Potential Insights |

|---|---|---|

| Genomics/Transcriptomics | How does the peptide alter gene expression in skin cells? | Identification of upregulated or downregulated genes related to extracellular matrix production, cell cycle, and inflammatory responses. mdpi.com |

| Proteomics | What is the global effect on the cellular proteome? | Quantifying changes in protein expression, including structural proteins, enzymes, and signaling molecules, beyond the known targets. mdpi.com |

| Metabolomics | Does the peptide influence cellular metabolism? | Revealing shifts in metabolic pathways, such as energy production or lipid synthesis, that support the observed cellular changes. frontiersin.orgnih.gov |

By combining these datasets, researchers can construct comprehensive models of the peptide's mechanism of action. nih.gov For instance, a multi-omics study could reveal that the peptide not only increases collagen gene transcription (transcriptomics) and protein levels (proteomics) but also boosts the metabolic pathways (metabolomics) required to supply the necessary amino acid building blocks. frontiersin.org This integrated approach is essential for fully understanding the systemic biological response to this bioactive peptide.

Q & A

Basic Research Questions

Q. What is the molecular structure of Palmitoyl dipeptide-5 diaminohydroxybutyrate, and how does it influence its biological activity?

- Answer : The compound has the molecular formula C₃₁H₆₁N₅O₅ (molecular weight: 583.85 g/mol) and a stereospecific configuration critical for binding to cellular receptors. Its structure includes a palmitoyl group linked to a dipeptide backbone with diaminohydroxybutyrate, enhancing lipid solubility for transdermal penetration . The palmitoyl moiety facilitates interaction with cell membranes, while the dipeptide sequence (Lys-Val) and diaminohydroxybutyrate residue enable binding to extracellular matrix proteins like laminin and collagen .

Q. What are the recommended methods for synthesizing Palmitoyl dipeptide-5 diaminohydroxybutyrate in a research setting?

- Answer : Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:

- Coupling : Use Fmoc-protected amino acids (e.g., Fmoc-Lys(Palmitoyl)-OH and Fmoc-Val-OH) on resin.

- Cleavage : Hydrofluoric acid (HF) or trifluoroacetic acid (TFA) for resin cleavage.

- Purification : Reverse-phase HPLC with C18 columns (≥95% purity) .

- Quality Control : Mass spectrometry (MS) for molecular weight confirmation and HPLC for purity analysis. Batch-to-batch consistency requires peptide content analysis to minimize variability in sensitive assays .

Q. How does Palmitoyl dipeptide-5 diaminohydroxybutyrate stimulate protein synthesis in skin cells?

- Answer : The peptide enhances synthesis of laminin V, collagen IV, VII, XVII , and integrin β via activation of fibroblast signaling pathways. In vitro studies using human dermal fibroblasts show upregulation of these proteins at concentrations of 0.1–1 µM. Mechanistic studies involve Western blotting and RT-qPCR to quantify mRNA expression .

Advanced Research Questions

Q. What experimental models are most suitable for evaluating the anti-aging efficacy of Palmitoyl dipeptide-5 diaminohydroxybutyrate?

- Answer :

- In vitro : 3D skin equivalents (e.g., MatTek EpiDerm™) to assess DEJ (dermal-epidermal junction) protein expression .

- In vivo : Hairless mouse models for UV-induced photoaging, with histopathology (e.g., H&E staining) to measure epidermal thickness and collagen density .

- Clinical : Double-blind, placebo-controlled trials using optical coherence tomography (OCT) to quantify skin elasticity .

Q. How do batch-to-batch variations in peptide synthesis impact experimental outcomes, and how can researchers mitigate these effects?

- Answer : Variations in peptide content, TFA residues, or impurities (e.g., truncated sequences) can alter bioactivity. Mitigation strategies include:

- Peptide Content Analysis : Quantify active peptide vs. salts/water (e.g., amino acid analysis).

- TFA Removal : Dialysis or lyophilization to reduce TFA to <1% for cell-based assays.

- Solubility Testing : Pre-screen batches in assay buffers (e.g., PBS or cell media) .

Q. What are the conflicting findings regarding the molecular mechanisms of Palmitoyl dipeptide-5 diaminohydroxybutyrate in different studies?

- Answer : Discrepancies exist in its primary targets. While some studies emphasize collagen IV and laminin V upregulation , others suggest indirect effects via TGF-β signaling. Reconciling these requires:

- Comparative Studies : Parallel assays in multiple cell lines (e.g., fibroblasts vs. keratinocytes).

- Pathway Inhibition : Use siRNA or CRISPR to silence candidate pathways (e.g., integrin β1) and observe DEJ protein expression .

Q. What are the optimal concentrations and delivery systems for transdermal application in preclinical studies?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.